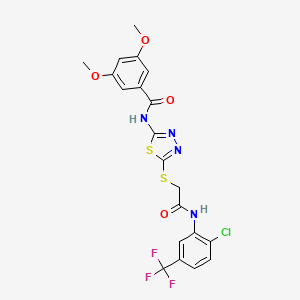

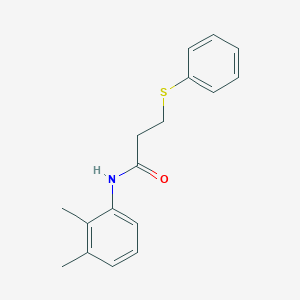

![molecular formula C16H12Cl2N2O4S2 B2433877 (Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-02-8](/img/structure/B2433877.png)

(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 2,5-dichlorothiophene . It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with two chlorine atoms and a carbonyl group, which is further connected to a benzothiazole ring through an imine linkage. The benzothiazole ring is substituted with a methoxy group and an acetate group.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar groups and the aromatic rings could affect its solubility, boiling point, melting point, and other properties .Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Characterization

The chemical compound (Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate and its derivatives have been explored for their synthesis methods and molecular characterization. Ermiş and Durmuş (2020) synthesized similar thiophene-benzothiazole derivative azomethine compounds using microwave-assisted synthesis methods. They thoroughly characterized these compounds using spectroscopic techniques and investigated their UV–Vis absorption behavior in various solvents. Additionally, the molecular structures, hydrogen bonding, NMR chemical shift values, and other molecular properties were calculated and analyzed using Density Functional Theory (DFT) methods (Ermiş & Durmuş, 2020).

2. Green Chemistry and Solvent Effects

Shahvelayati, Hajiaghababaei, and Sarmad (2017) focused on green chemistry principles by describing an efficient synthesis method for a related compound in ionic liquid media. This method highlights the importance of solvent choice and reaction parameters in the synthesis process, providing an environmentally friendly and efficient approach to producing similar compounds (Shahvelayati, Hajiaghababaei, & Sarmad, 2017).

3. Application in Coordination Chemistry

Singh and Baruah (2008) studied a related compound, which they used to form complexes with nickel, copper, and zinc. Their research provides insights into the coordination chemistry of similar compounds and their potential applications in creating new materials with interesting properties (Singh & Baruah, 2008).

4. Potential Pharmaceutical Applications

Sher Ali et al. (2012) synthesized and evaluated a series of iminothiazolidin-4-one acetate derivatives as aldehyde reductase inhibitors, indicating potential pharmaceutical applications for similar compounds. Their work also involved molecular modeling to understand the structure-activity relationships, suggesting that compounds like (Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate might have potential as novel therapeutic agents (Sher Ali et al., 2012).

Propiedades

IUPAC Name |

methyl 2-[2-(2,5-dichlorothiophene-3-carbonyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O4S2/c1-23-8-3-4-10-11(5-8)25-16(20(10)7-13(21)24-2)19-15(22)9-6-12(17)26-14(9)18/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLURVVQDBIKIJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

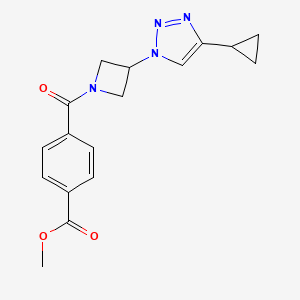

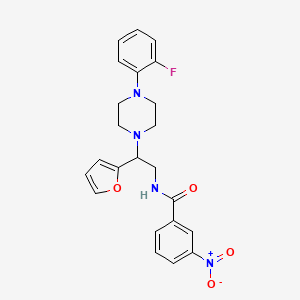

![N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2433796.png)

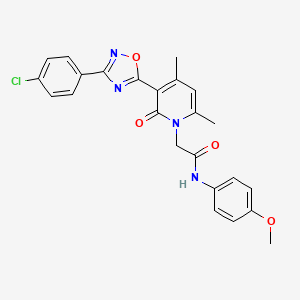

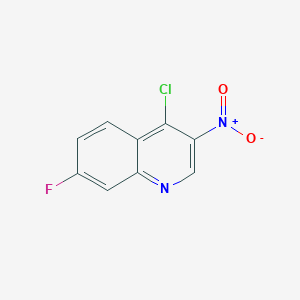

![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2433800.png)

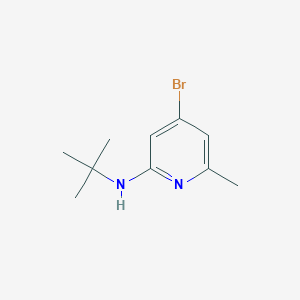

![2-Chloro-N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]acetamide](/img/structure/B2433806.png)

![(4-Ethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2433807.png)

![Methyl 2-(4-chlorophenyl)-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B2433812.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2433813.png)

![4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide](/img/structure/B2433815.png)